molecular formula C9H12O B134271 3-Isopropylphenol CAS No. 618-45-1

3-Isopropylphenol

Cat. No.: B134271
CAS No.: 618-45-1
M. Wt: 136.19 g/mol
InChI Key: VLJSLTNSFSOYQR-UHFFFAOYSA-N
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Description

3-Isopropylphenol, also known as meta-isopropylphenol, is a monohydric phenol derivative characterized by an isopropyl group attached to the phenol ring. This structural modification significantly influences its chemical behavior and utility. The compound is known for its significant utility in chemical synthesis and pharmaceutical industries due to its structural specificity and resultant biochemical activity .

Mechanism of Action

Target of Action

3-Isopropylphenol, a monohydric phenol derivative, is known for its significant utility in the chemical synthesis and pharmaceutical industries . It interacts uniquely with various substrates due to its structural specificity and resultant biochemical activity . The compound’s primary targets are microbial cell membranes .

Mode of Action

At the molecular level, this compound participates in a variety of chemical reactions . It serves as a crucial precursor in the synthesis of complex organic compounds, including pharmaceuticals, where its phenolic hydroxyl group acts as a reactive site for etherification and esterification reactions . This hydroxyl group, being a potent nucleophile, facilitates the formation of bonds with electrophilic carbon atoms in organic syntheses .

Biochemical Pathways

The biochemical efficacy of this compound extends to its antimicrobial properties . The compound’s mechanism of action against bacteria and fungi primarily involves the disruption of microbial cell membranes . Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death .

Pharmacokinetics

Its relative stability and solubility in organic solvents make it a candidate for inclusion in antiseptic formulations and preservatives . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of this compound’s action is the disruption of microbial cell membranes, leading to cell lysis and death . In industrial applications, the unique properties of this compound are exploited in the production of polymers and resins . Its ability to undergo oxidative coupling reactions contributes to the formation of polymeric materials with desired mechanical and thermal properties .

Action Environment

The use of this compound raises important considerations regarding its environmental impact and safety profile . Environmental factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3-Isopropylphenol interacts uniquely with various substrates due to its molecular backbone . Its phenolic hydroxyl group acts as a reactive site for etherification and esterification reactions . This hydroxyl group, being a potent nucleophile, facilitates the formation of bonds with electrophilic carbon atoms in organic syntheses .

Cellular Effects

This compound’s mechanism of action against bacteria and fungi primarily involves the disruption of microbial cell membranes . Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death .

Molecular Mechanism

The presence of the isopropyl group in this compound not only makes it more lipophilic compared to its phenol precursors but also affects its electronic properties, thereby altering its reactivity and interaction with biological systems .

Temporal Effects in Laboratory Settings

The biochemical efficacy of this compound extends to its antimicrobial properties . This mode of action, combined with its relative stability and solubility in organic solvents, makes this compound a candidate for inclusion in antiseptic formulations and preservatives .

Metabolic Pathways

This compound serves as a crucial precursor in the synthesis of complex organic compounds, including pharmaceuticals

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature, which allows it to integrate into lipid bilayers

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropylphenol can be synthesized through various methods. One common method involves the reaction of 3-isopropylaniline with water, uranyl acetate hydrate, and trifluoroacetic acid in acetonitrile under irradiation with a blue LED lamp in a nitrogen atmosphere. The reaction is stirred for 48 hours, followed by extraction, concentration, and column chromatography to isolate the product .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of diisopropylbenzene in the liquid phase with air under the action of an initiator. The reaction temperature is maintained at 120°C, and the reaction time is typically 1.0-1.4 hours .

Chemical Reactions Analysis

Types of Reactions

3-Isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Ethers and esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modification, which enhances its lipophilicity and alters its electronic properties. This makes it more reactive in certain chemical reactions and more effective in disrupting microbial cell membranes compared to its isomers and parent compound .

Properties

IUPAC Name

3-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJSLTNSFSOYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044571
Record name 3-Isopropylphenol
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Molecular Weight

136.19 g/mol
Source PubChem
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CAS No.

618-45-1, 90480-88-9
Record name 3-Isopropylphenol
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Record name 3-Isopropylphenol
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Record name Phenol, isopropylated
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Record name 3-Isopropylphenol
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Record name Phenol, 3-(1-methylethyl)-
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Record name 3-Isopropylphenol
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Record name Phenol, isopropylated
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Record name 3-isopropylhydroxybenzene
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Record name M-ISOPROPYLPHENOL
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Synthesis routes and methods

Procedure details

The reaction mixture formed by the acid-decomposition contains not only resorcin, acetone and the inert solvent used but also various by-products, for example, carbinols such as m-isopropyl-α,α-dimethylbenzyl alcohol, m-acetyl-α,α-dimethylbenzyl alcohol and m-hydroxy-α,α-dimethylbenzyl alcohol, olefins such as m-isopropenylphenol, m-isopropenylacetophenone and m-isopropenylcumene, peroxides which are estimated to have been formed by condensation reaction between carbinols or olefins and hydroperoxides, m-isopropylphenol, m-hydroxyacetophenone, and high-boiling-point condensates.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental impact of 3-isopropylphenol and similar alkylphenols?

A1: this compound, alongside other alkylphenols like 2-isopropylphenol and 4-isopropylphenol, has been identified as a potential aquatic pollutant. Studies have shown varying levels of toxicity to different aquatic organisms. For instance, the marine bacterium Vibrio fischeri exhibited high susceptibility to these compounds, with 4-isopropylphenol being significantly more toxic than 2-isopropylphenol. [] This highlights the need to understand the ecological risks associated with these compounds and develop strategies for their effective management in the environment.

Q2: How does this compound contribute to off-flavors in food?

A2: this compound, along with other alkylphenols and thiophenol, has been implicated in causing an unpleasant "sheepy-muttony" flavor tainting in fish, particularly from the upper Wisconsin River. [, ] Research suggests that fish accumulate these compounds through their diet, leading to the off-flavor. [] Interestingly, a combination of 10 ppb thiophenol, 1 ppb this compound, 1 ppb 2,4-diisopropylphenol, and 1 ppb carvacrol closely mimicked the flavor profile of naturally tainted northern pike. [] This finding underscores the importance of understanding the sensory thresholds of these compounds to effectively manage flavor quality in fish.

Q3: Can this compound be detected and quantified in biological samples?

A4: Yes, analytical methods have been developed to detect and quantify this compound and other alkylphenols in various matrices, including fish tissue. A common approach involves simultaneous steam distillation-extraction (SDE) followed by analysis using gas chromatography/mass spectrometry (GC/MS) in the selected ion monitoring (SIM) mode. [] This method allows for sensitive detection of these compounds, even at trace levels (down to 0.5 ppb in fish tissue). [] Accurate quantification of these compounds is crucial for understanding their potential health and environmental risks.

Q4: Are there any known natural sources of this compound?

A5: Yes, this compound has been isolated from natural sources, specifically the roots of Lilium dauricum, a plant species traditionally used in Chinese medicine. [] This finding suggests that this compound, along with other phenolic glycosides and lignans found in the plant, might contribute to the biological activities attributed to Lilium dauricum. [] Further research is needed to fully understand the role and potential applications of this compound derived from natural sources.

Q5: Can this compound be used to attract insects?

A6: While this compound itself hasn't been extensively studied for insect attraction, a closely related compound, 4-methylphenol (also known as p-cresol), has demonstrated effectiveness in attracting certain insects, particularly tabanids (horse flies). [] In field trials, canopy traps baited with 4-methylphenol successfully captured a significantly higher number of tabanids compared to unbaited traps and those baited with this compound or naphthalene. [] This finding suggests that structural variations among phenolic compounds can significantly influence their attractiveness to different insect species.

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